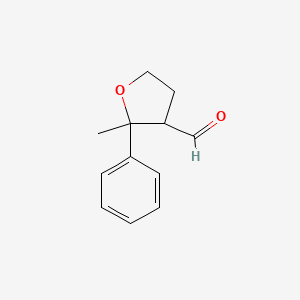
2-Methyl-2-phenyloxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyloxolane-3-carbaldehyde is an organic compound with the molecular formula C11H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a phenyl group and a formyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyloxolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-phenyloxirane with a formylating agent under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the ring-opening and subsequent formylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-phenyloxolane-3-carboxylic acid.
Reduction: 2-Methyl-2-phenyloxolane-3-methanol.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-phenyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyloxolane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyloxirane: A precursor in the synthesis of 2-Methyl-2-phenyloxolane-3-carbaldehyde.
2-Methyl-2-phenyloxolane-3-methanol: A reduction product of the compound.
2-Methyl-2-phenyloxolane-3-carboxylic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its combination of a phenyl group and a formyl group attached to an oxolane ring. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
75370-69-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-2-phenyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(10-5-3-2-4-6-10)11(9-13)7-8-14-12/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
TZLSHVXBAYGNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
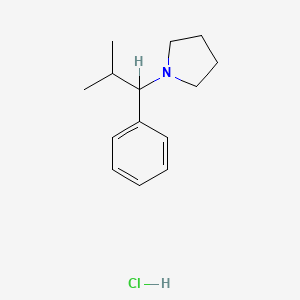
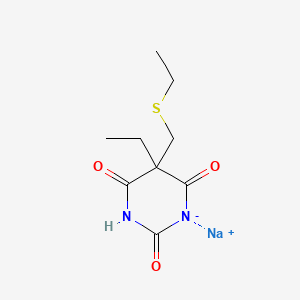
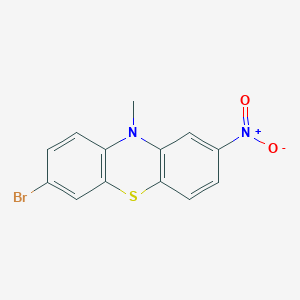
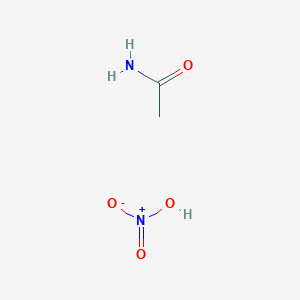
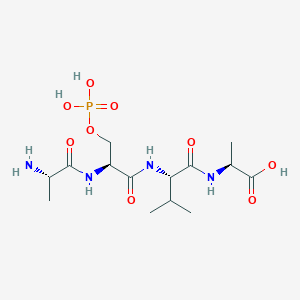
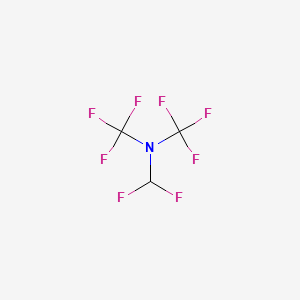
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
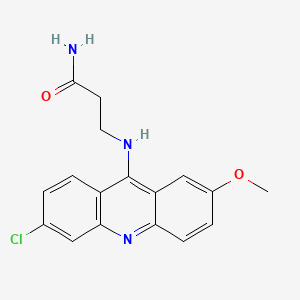

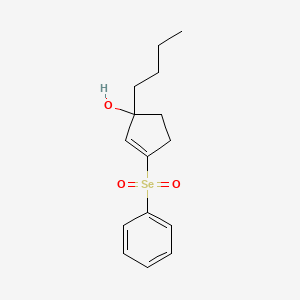

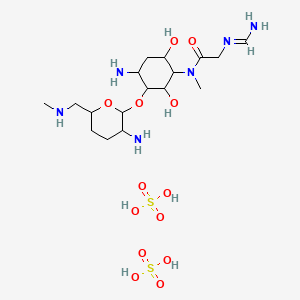
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
